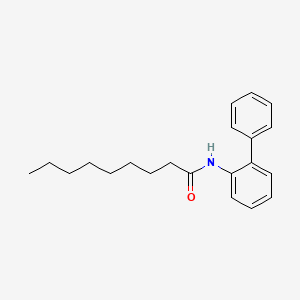

Nonanoic acid biphenyl-2-ylamide

Description

Nonanoic acid biphenyl-2-ylamide is a synthetic amide derivative of nonanoic acid (pelargonic acid), a C9 straight-chain fatty acid. The compound is notable for its role as an inhibitor of acyl coenzyme A:cholesterol acyltransferase 1 (ACAT1), an enzyme involved in cholesterol esterification. Its structure combines a nonanoic acid backbone with a biphenyl-2-ylamide group, enhancing lipophilicity and target specificity compared to the parent acid. Key pharmacological data indicates an IC50 value exceeding 60,000 nM for ACAT1 inhibition, suggesting moderate inhibitory activity .

Properties

Molecular Formula |

C21H27NO |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-(2-phenylphenyl)nonanamide |

InChI |

InChI=1S/C21H27NO/c1-2-3-4-5-6-10-17-21(23)22-20-16-12-11-15-19(20)18-13-8-7-9-14-18/h7-9,11-16H,2-6,10,17H2,1H3,(H,22,23) |

InChI Key |

QOVZQINZWUSANF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Fatty Acid Amides

Nonanoic acid biphenyl-2-ylamide belongs to a broader class of fatty acid amides. Comparisons with analogs highlight the impact of chain length and functional groups on ACAT1 inhibition:

| Compound | Chain Length | IC50 (nM) | Key Structural Feature |

|---|---|---|---|

| This compound | C9 | >60,000 | Biphenyl-2-ylamide moiety |

| Octanoic acid biphenyl-2-ylamide | C8 | 60,000 | Shorter alkyl chain (C8) |

| Oleamide | C18:1 | 80,000 | Unsaturated (oleic acid-derived) |

Key Findings :

High-Potency ACAT1 Inhibitors

This compound is less potent than optimized ACAT1 inhibitors, which often feature sulfonamide or heterocyclic groups:

| Compound | IC50 (nM) | Structural Features |

|---|---|---|

| Avasimibe | 25.0 | Sulfonamide, tert-butyl group |

| Eflucimibe | 30.0 | Fluorinated aromatic ring |

| Beauveriolide I | 40.0 | Cyclic depsipeptide with lactone ring |

Key Findings :

- Mechanistic Insights: High-potency inhibitors like avasimibe leverage sulfonamide groups and rigid aromatic systems to achieve strong enzyme binding (IC50 ≤ 100 nM). This compound lacks these features, explaining its lower potency .

- Lipophilicity vs. Specificity: While this compound is highly lipophilic, its linear alkyl-amide structure may hinder optimal interactions with ACAT1’s active site compared to heterocyclic or peptide-based inhibitors.

Comparison with Parent Fatty Acid and Derivatives

Nonanoic acid (the parent compound) exhibits entirely distinct biological activity, primarily as a contact herbicide via membrane disruption :

| Property | This compound | Nonanoic Acid (Pelargonic Acid) |

|---|---|---|

| Primary Mechanism | ACAT1 inhibition | Plasma membrane destabilization |

| Bioactivity Peak | Not chain-length-dependent (C8–C9) | Maximal phytotoxicity at C9–C11 |

| Lipid Affinity | Moderate (amphiphilic amide) | High (increases with chain length) |

Key Findings :

- Functional Group Impact: Conversion of the carboxylic acid (–COOH) to an amide (–CONH–) shifts the mechanism from nonspecific membrane disruption (nonanoic acid) to targeted enzyme inhibition .

- Toxicity vs. Selectivity: Nonanoic acid’s phytotoxicity correlates with chain length (C9–C11 optimal), whereas its amide derivative’s ACAT1 inhibition is chain-length-insensitive, underscoring divergent structure-activity relationships .

Fluorinated and Chlorinated Derivatives

lists highly fluorinated nonanoic acid derivatives (e.g., ethyl heptadecafluoro-nonanoate), which are structurally distinct but relevant for evaluating substituent effects:

| Compound | Key Features | Application Area |

|---|---|---|

| This compound | Biphenyl-2-ylamide | Cholesterol metabolism |

| Ethyl heptadecafluoro-nonanoate | Fully fluorinated alkyl chain | Industrial surfactants |

Key Findings :

- Fluorination Impact: Fluorinated derivatives exhibit extreme hydrophobicity and chemical stability, making them suitable for industrial uses but irrelevant for ACAT1 inhibition. This compound’s moderate lipophilicity balances bioavailability and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.